molecular formula C13H11N5O B2895939 N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide CAS No. 933949-52-1

N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide

Cat. No.: B2895939
CAS No.: 933949-52-1
M. Wt: 253.265
InChI Key: QBIAFGPIWJRQQP-ZONXUBCISA-N
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Description

The compound N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide is a structurally complex acetamide derivative characterized by a central phenyl ring substituted with an imino-linked dicyanoethenyl group and an acetamide moiety.

Properties

IUPAC Name

N-[4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-9(19)18-11-4-2-10(3-5-11)8-17-13(7-15)12(16)6-14/h2-5,8H,16H2,1H3,(H,18,19)/b13-12-,17-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIAFGPIWJRQQP-GCZOFJPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve abnormal cell growth or signaling.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a phenylacetamide backbone with several derivatives, differing primarily in substituents on the aromatic ring or adjacent groups. Key structural analogs include:

N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide
  • Substituents: A hydroxyimino (N-hydroxycarbamimidoyl) group at the para position of the phenyl ring.
  • This compound is structurally similar to the target molecule but lacks the dicyanoethenyl group, which may reduce its electrophilicity .
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • Substituents : A 4-methylpiperazine group at the para position.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Substituents : Dichlorophenyl and pyrazolone moieties.
  • Key Features: The dichlorophenyl group increases lipophilicity, favoring membrane permeability.

Physicochemical Properties

The substituents significantly influence physical properties:

Compound Name Molecular Weight (g/mol) Polarity Solubility Key Substituents
Target Compound ~300 (calculated) High Moderate in DMSO Dicyanoethenyl, imino, acetamide
N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide Not reported High High in water Hydroxyimino, acetamide
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 248.32 Moderate High in polar solvents Piperazine, amino
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 371.22 Low High in lipids Dichlorophenyl, pyrazolone

Biological Activity

N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide is a complex organic compound with significant potential in various biological applications. The compound features a unique structure characterized by its benzoic acid moiety and dicyanoethenyl group, which contribute to its chemical reactivity and biological activity.

  • Molecular Formula : C12H10N4O2
  • Molecular Weight : 242.24 g/mol
  • Functional Groups : Amino group, dicyano groups, and a benzoic acid framework.

The presence of these functional groups suggests potential interactions with biological systems, making it an interesting candidate for further study.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related compounds demonstrated varying degrees of antimicrobial effectiveness against both fungi and bacteria.

CompoundMIC (μg/mL)Activity Type
Compound 70.064Antifungal
Compound 200.05Antifungal
Caspofungin0.32Antifungal (Standard)
Kanamycin2.0Antibacterial (Standard)

These findings indicate that modifications in the molecular structure can significantly influence biological activity.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The amino and dicyano groups may interact with specific enzymes or receptors in microbial cells.
  • Disruption of Cell Membranes : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.

Study on Antifungal Activity

A study published in a peer-reviewed journal evaluated the antifungal activity of several derivatives of compounds with structural similarities to this compound. The results indicated that certain derivatives exhibited potent antifungal activity against strains such as Aspergillus niger and Fusarium solani. The Minimum Inhibitory Concentration (MIC) values ranged significantly, highlighting the importance of structural modifications for enhancing efficacy .

Study on Antibacterial Activity

Another investigation assessed the antibacterial properties of related compounds against Bacillus sp. and Pseudomonas aeruginosa. Compounds demonstrated MIC values lower than established standards, suggesting promising antibacterial potential. The study concluded that the presence of specific functional groups was crucial for the observed biological activity .

Future Research Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
  • Structural Modifications : To optimize activity against specific pathogens.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

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